Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-ethyl-
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Overview
Description
Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-ethyl-: is an organic compound with the molecular formula C12H17Br. This compound is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and an ethyl group. The presence of these substituents significantly influences the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-ethyl- typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethyl-4-(1,1-dimethylethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-ethyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: While specific biological applications of this compound are less common, its derivatives may be explored for potential therapeutic properties. The compound’s structure allows for modifications that can lead to biologically active molecules.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including polymers and resins. Its unique substituents make it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-ethyl- depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. The tert-butyl and ethyl groups influence the reactivity and orientation of the reaction.
Comparison with Similar Compounds
- Benzene, 2-bromo-4-(1,1-dimethylethyl)-1,3-dimethyl-
- Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-(methylthio)-
- Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-(methoxymethyl)-
Comparison: Compared to these similar compounds, Benzene, 2-bromo-4-(1,1-dimethylethyl)-1-ethyl- has a unique combination of substituents that influence its chemical properties and reactivity. The presence of the ethyl group, in particular, differentiates it from its methyl and methoxymethyl analogs, affecting its solubility, boiling point, and reactivity in chemical reactions.
Properties
CAS No. |
57190-08-6 |
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Molecular Formula |
C12H17Br |
Molecular Weight |
241.17 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-1-ethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-5-9-6-7-10(8-11(9)13)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
YVGOTAVGLPGDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C)Br |
Origin of Product |
United States |
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